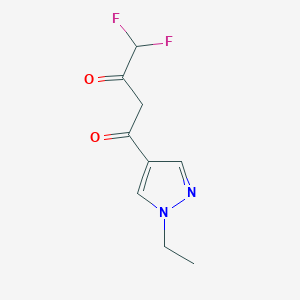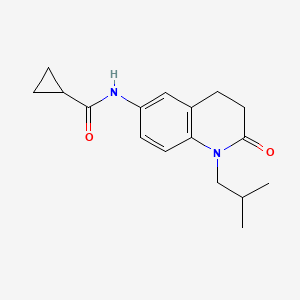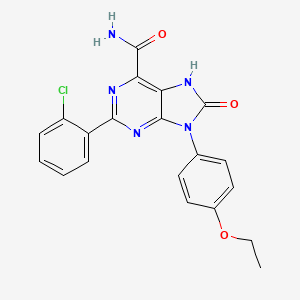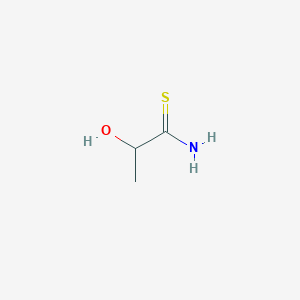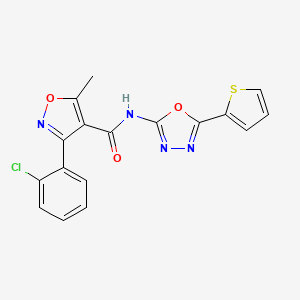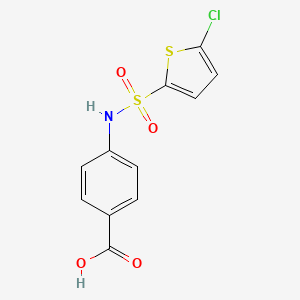
4-(5-Chlorothiophene-2-sulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chlorothiophene-2-sulfonamido)benzoic acid, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives
A study reported the synthesis of sulfonamide and sulfonate carboxylic acid derivatives using a simple, efficient, and eco-friendly method. This method utilized water and sodium carbonate as HCl scavengers, producing high-yield and purity products. The study also highlighted the potential biological applications of these derivatives, suggesting their significance in the development of new derivatives with potential biological applications (Almarhoon et al., 2019).
Synthesis and Characterization of BIO-POTENT SULFONAMIDES
Another research synthesized 4-(substituted phenylsulfonamido)benzoic acids using fly-ash:H3PO3 nano catalyst catalyzed condensation. These derivatives were characterized by their physical constants, analytical and spectroscopic data. Additionally, their antimicrobial activities were measured, showcasing their potential applications in the medical field (Dineshkumar & Thirunarayanan, 2019).
Antimicrobial and Antibacterial Properties
ANTIBACTERIAL ACTIVITY OF NOVEL DERIVATIVES
A study on novel 2-(substituted sulfonamido) benzoic acid derivatives revealed moderate to good antibacterial activity against various pathogenic bacteria. This suggests the potential of these compounds in treating infections caused by a range of bacteria and calls for further structural optimization for more potent agents (Saravanan et al., 2013).
Synthesis, Characterization, and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives
Bifunctional sulfonamide-amide derivatives demonstrated significant in vitro antibacterial and antifungal activities, suggesting their potential as effective antimicrobial agents. This study contributes to the ongoing research in finding new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Transformation and Functionalization Studies
Transformation Mechanism of UV-Filter in Chlorination System
Research on the UV-filter BP-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) in chlorination disinfection systems disclosed several new products and transformation routes. This study is crucial for understanding the environmental impact of such compounds and their transformation products (Xiao et al., 2013).
Pd(II)-Catalyzed Meta-C–H Functionalizations of Benzoic Acid Derivatives
A significant study reported a general protocol for meta-C–H olefination of benzoic acid derivatives, providing a new approach for selective C–H bond functionalization. This could offer valuable tools for organic synthesis, especially in the development of drug molecules and natural products (Li et al., 2016).
Propriétés
IUPAC Name |
4-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBRKQMHYJPLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

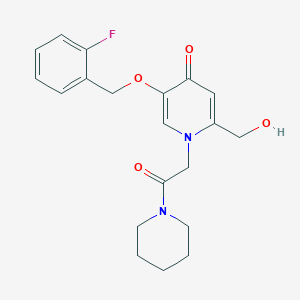
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B2452032.png)
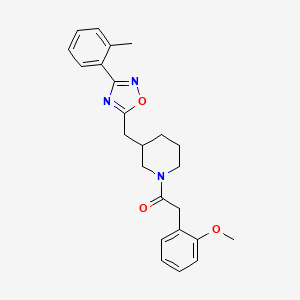
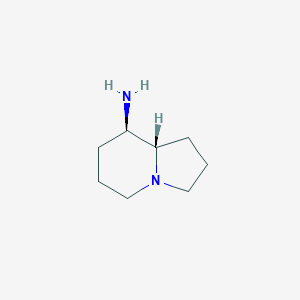
![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)
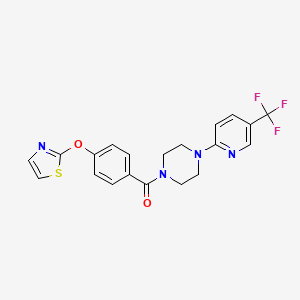
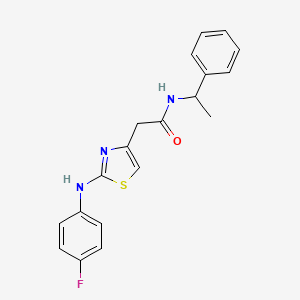
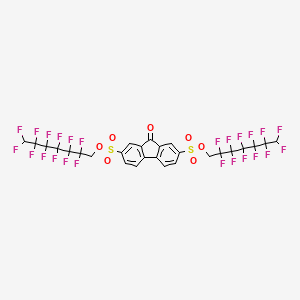
![1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2452043.png)
